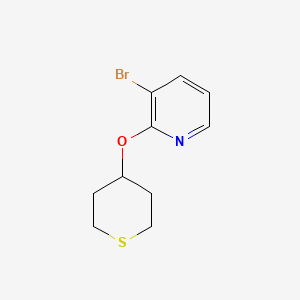

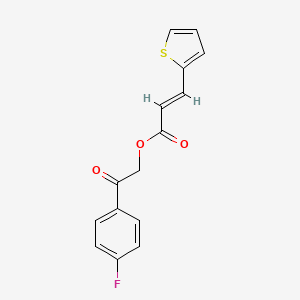

3-Bromo-2-(thian-4-yloxy)pyridine

Overview

Description

Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For pyridines, the molecular structure can be analyzed using methods such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis

Pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “3-Bromo-2-(thian-4-yloxy)pyridine” can undergo are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) highlights the use of pyridine derivatives in the efficient synthesis of novel compounds via Suzuki cross-coupling reactions. These derivatives were explored for their biological activities, demonstrating significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such compounds, synthesized using pyridine derivatives as intermediates, could serve as potential candidates for medical applications, including as chiral dopants for liquid crystals (Ahmad et al., 2017).

Antibacterial Activity

Bogdanowicz et al. (2013) focused on the synthesis of new cyanopyridine derivatives starting from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were evaluated for their antimicrobial activity against a wide range of bacteria, showing promising results that indicate potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Drug Discovery and Material Science

Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine, showcasing the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research. This study underscores the importance of pyridine derivatives in synthesizing compounds with high yields, demonstrating their utility in the pharmaceutical industry and material science (Lucas et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-2-(thian-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLJULCAQMBAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(thian-4-yloxy)pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)

![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)